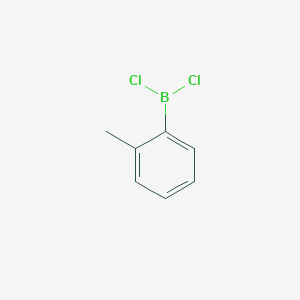

Dichloro(2-methylphenyl)borane

Description

Structure

2D Structure

Properties

CAS No. |

4250-48-0 |

|---|---|

Molecular Formula |

C7H7BCl2 |

Molecular Weight |

172.85 g/mol |

IUPAC Name |

dichloro-(2-methylphenyl)borane |

InChI |

InChI=1S/C7H7BCl2/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3 |

InChI Key |

GRSIXNYMTVHYKC-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC=CC=C1C)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Dichloro 2 Methylphenyl Borane and Analogous Arylboron Dichlorides

Preparative Strategies for Arylboron Dichlorides

The synthesis of arylboron dichlorides can be broadly categorized into several key approaches, each with its own set of advantages and limitations. These methods range from direct modification of boron halides to the utilization of pre-functionalized aromatic precursors.

Direct Halogenation Protocols and Methodological Advancements

Direct halogenation represents a fundamental approach to the synthesis of certain organoboron compounds. While not always the most common method for arylboron dichlorides, the principles of halogenation are relevant to the broader field. Halogenation reactions, in a general sense, involve the introduction of a halogen atom into a molecule. rsc.org In the context of borane (B79455) chemistry, this can involve the reaction of organoboranes with halogenating agents. rsc.org For instance, researchers have explored the radical-generating capabilities of trihaloboranes, such as boron tribromide, for halogenation reactions. rsc.org

Ligand Exchange Reactions and Transhalogenation Approaches

Ligand exchange reactions are a cornerstone of inorganic and organometallic chemistry, providing a versatile route to modify the coordination sphere of a central atom. libretexts.orgyoutube.comchemguide.co.uk In the synthesis of arylboron dichlorides, ligand exchange can be envisioned as the replacement of ligands on a boron center with chloride ions. These reactions are often reversible and the equilibrium can be influenced by factors such as ligand concentration. chemguide.co.uk

Transhalogenation is a specific type of substitution reaction where a halide in a compound is exchanged for another halide. wikipedia.orghandwiki.org This method has been described as a gentle technique for synthesizing certain organoboranes. wikipedia.orghandwiki.org For example, it is possible to produce aryliodides from the corresponding aryl chlorides or bromides through transhalogenation. wikipedia.org This principle can be extended to boron chemistry, where a less reactive boron-halogen bond might be converted to a more reactive one, or vice-versa, depending on the desired synthetic outcome. The Finkelstein reaction is a classic example of transhalogenation, involving the conversion of an alkyl chloride to an alkyl fluoride (B91410) using a metal fluoride. wikipedia.org

Synthesis through Organometallic Precursors

The use of organometallic reagents is a highly effective and widely employed strategy for the synthesis of arylboron dichlorides. These methods rely on the reaction of a boron electrophile with a nucleophilic aryl organometallic compound.

Utility of Aryl Grignard and Organolithium Reagents

Aryl Grignard reagents (ArMgX) and organolithium reagents (ArLi) are powerful nucleophiles that readily react with boron trihalides, such as boron trichloride (B1173362) (BCl₃), to form arylboron dichlorides. wisc.eduorganic-chemistry.orgorganic-chemistry.orgmasterorganicchemistry.comresearchgate.netnih.gov The general reaction involves the addition of the organometallic reagent to the boron center, with the displacement of a halide ion.

The formation of Grignard reagents themselves involves the reaction of an aryl halide with magnesium metal. masterorganicchemistry.com Similarly, organolithium reagents can be prepared by reacting an alkyl or aryl halide with lithium metal. masterorganicchemistry.comsaylor.org These reagents are highly reactive and must be handled under inert and anhydrous conditions to prevent decomposition. masterorganicchemistry.comschlenklinesurvivalguide.com

A general protocol for the electrophilic borylation of aryl Grignard reagents, prepared from aryl bromides by direct insertion of magnesium in the presence of LiCl or by Mg/Br exchange with iPrMgCl·LiCl, allows for the synthesis of various aryl boronic acids in excellent yields. organic-chemistry.org While this example leads to boronic acids, the underlying principle of reacting an aryl Grignard reagent with a boron electrophile is directly applicable to the synthesis of arylboron dichlorides.

Palladium-Catalyzed Boron-Halogen Exchange Strategies

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the formation of carbon-boron bonds is no exception. The Miyaura-Ishiyama borylation is a prominent example, involving the palladium-catalyzed reaction of aryl halides with a boron source, such as bis(pinacolato)diboron (B136004) (B₂pin₂), to produce arylboronates. beilstein-journals.orgorganic-chemistry.org While this reaction typically yields boronate esters, modifications of this methodology can potentially lead to arylboron dichlorides.

These reactions offer high functional group tolerance and can be performed under relatively mild conditions. organic-chemistry.orgnih.gov A variety of palladium catalysts and ligands have been developed to improve the efficiency and scope of these transformations. rsc.orgnih.gov For instance, the use of PdCl₂(dppf) with a tertiary amine base has been shown to be effective for the borylation of aryl halides. organic-chemistry.org

Green Chemistry Approaches and Sustainable Synthetic Pathways for Arylboron Dichlorides

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chembam.comcore.ac.uk In the context of arylboron dichloride synthesis, this translates to developing more sustainable and environmentally benign methodologies.

One area of focus is the use of more abundant and less toxic metals as catalysts. While palladium is highly effective, its cost and toxicity are drawbacks. researchgate.net Consequently, there is growing interest in using earth-abundant metals like nickel, researchgate.net iron, researchgate.net and cobalt researchgate.netresearchgate.net for cross-coupling reactions.

Another green chemistry consideration is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. schlenklinesurvivalguide.comchembam.com Reactions that proceed with high yield and minimize the formation of byproducts are considered more atom-economical.

Furthermore, the development of solvent-free or "on-water" reaction conditions is a key aspect of sustainable synthesis. beilstein-journals.orgresearchgate.net Mechanochemical methods, such as ball milling, have emerged as a solvent-free technique for carrying out palladium-catalyzed borylation reactions. beilstein-journals.org These methods can significantly reduce solvent waste and simplify purification procedures. The use of renewable feedstocks and alternative energy sources, such as microwave irradiation or photochemistry, are also being explored to make synthetic routes more sustainable. chembam.comrsc.org

Scale-Up Considerations and Process Intensification in Arylboron Dichloride Synthesis

The transition of a chemical synthesis from a laboratory setting to industrial-scale production is a complex undertaking fraught with challenges. For the synthesis of arylboron dichlorides, such as dichloro(2-methylphenyl)borane, these challenges are particularly pronounced due to the nature of the reagents and reactions involved. Scaling up is not merely about using larger vessels; it requires a fundamental re-evaluation of the process to ensure safety, efficiency, consistency, and economic viability. helgroup.comyoutube.com Process development is the crucial phase where laboratory-scale procedures are transformed into robust, large-scale commercial processes. deskera.comnaya-ls.comclinicalleader.comagcpharmachemicals.com

Key challenges in scaling up the production of arylboron dichlorides include:

Heat and Mass Transfer: Exothermic reactions, common in organoboron chemistry, can be difficult to control in large batch reactors. Inefficient heat dissipation can lead to temperature gradients, promoting side reactions and reducing product yield and purity. Similarly, inadequate mixing (mass transfer) in large vessels can result in localized concentration differences, impacting reaction rates and selectivity. helgroup.comlabmanager.com

Safety: Many reagents used in arylboron dichloride synthesis, such as boron trichloride, are hazardous. Handling large quantities of such materials in batch reactors increases the potential risks associated with accidental release or runaway reactions. helgroup.com

Process Control and Reproducibility: Maintaining precise control over reaction parameters like temperature, pressure, and reagent addition rates is more challenging at a larger scale. iit.edu This can lead to batch-to-batch variability, affecting product quality. labmanager.com

Cost and Efficiency: Large-scale batch production can be inefficient, with significant downtime required for charging reactors, heating, cooling, and cleaning. helgroup.com This, coupled with the potential for lower yields on scale-up, can negatively impact the economic feasibility of the process. helgroup.comrepec.orgiiasa.ac.at

Process Intensification: A Modern Approach to Scale-Up

Process intensification (PI) refers to the development of novel equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient chemical processes. syrris.com Rather than simply making reactors bigger, PI focuses on redesigning the process to be inherently more efficient. For the synthesis of arylboron dichlorides, the most significant PI strategy is the adoption of continuous flow chemistry.

Continuous Flow Synthesis vs. Traditional Batch Processing

Continuous flow chemistry involves pumping reactants through a network of tubes or microreactors where the reaction occurs. abcr.com This methodology offers numerous advantages over traditional batch processing for the synthesis of arylboron dichlorides. labmanager.comresearchgate.net

The primary benefits include:

Enhanced Safety: The small internal volume of flow reactors means that only a minimal amount of hazardous material is reacting at any given time. helgroup.comlabmanager.com This significantly reduces the risks associated with exothermic events or the handling of pyrophoric and corrosive substances.

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio of flow reactors allows for extremely efficient heat exchange, enabling precise temperature control even for highly exothermic reactions. iiasa.ac.atabcr.com This minimizes the formation of byproducts and improves product selectivity.

Improved Process Control: Flow chemistry allows for precise control over reaction parameters such as residence time, temperature, and stoichiometry, leading to highly consistent product quality and yield. labmanager.com

Seamless Scalability: Scaling up a continuous flow process often involves running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), rather than redesigning the reactor itself. labmanager.comiit.edu This makes the transition from laboratory to pilot and full-scale production more straightforward and predictable. acs.org

The table below provides a representative comparison between a traditional batch process and a continuous flow process for the synthesis of an arylboron dichloride.

Table 1: Representative Comparison of Batch vs. Continuous Flow Synthesis for an Arylboron Dichloride

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Volume | 50 L | 10 mL (Reactor Volume) |

| Typical Production Scale | Grams to a few kilograms | Grams to multi-kilograms per day |

| Residence/Reaction Time | Several hours | Minutes |

| Temperature Control | Challenging, potential for hotspots | Excellent, precise control |

| Mixing | Variable, dependent on impeller design | Highly efficient and rapid |

| Safety | Higher risk with large reagent volumes | Inherently safer, small hold-up volume |

| Yield | Moderate to Good | Good to Excellent |

| Space-Time Yield | Low | High |

| Scalability | Complex, requires process redesign | Straightforward (time or numbering-up) |

Fundamental Reactivity and Mechanistic Investigations of Dichloro 2 Methylphenyl Borane

Lewis Acidity and Electrophilic Behavior of the Boron Center

The reactivity of dichloro(2-methylphenyl)borane is fundamentally governed by the electron-deficient nature of its tricoordinate boron center, which imparts significant Lewis acidity. The presence of two chlorine atoms strongly enhances the electrophilicity of the boron atom due to the inductive effect. However, the 2-methylphenyl (o-tolyl) substituent introduces considerable steric bulk around the boron center, which can kinetically hinder its interaction with Lewis bases. This interplay between electronic activation and steric hindrance is a defining feature of its chemistry.

The quantification of Lewis acidity can be approached through various experimental and computational methods. nih.govresearchgate.net Methods such as the Gutmann-Beckett method, which uses 31P NMR spectroscopy to measure the chemical shift of triethylphosphine (B1216732) oxide upon coordination to a Lewis acid, provide a numerical "acceptor number" (AN). scholaris.ca Another approach involves establishing a quantitative scale based on the equilibrium constants (KB) of adduct formation between a series of boranes and reference Lewis bases in a specific solvent. nih.gov Studies on related tris(aryl)boranes, such as those containing C6F5 and C6Cl5 groups, have shown that while increasing the electron-withdrawing nature of the substituents enhances the intrinsic electrophilicity of the boron center, the measured Lewis acidity can decrease if the steric bulk becomes the dominant factor. nih.govrsc.org For this compound, while no specific acceptor number is documented in the reviewed literature, its Lewis acidity is expected to be significant, albeit modulated by the o-tolyl group.

Table 1: Comparison of Lewis Acidity Parameters for Selected Boranes

| Compound | Lewis Acidity Descriptor | Method/Comment | Reference |

| BCl3 | High | Computationally derived Lewis Acidity (LAB) | researchgate.net |

| B(C6F5)3 | High | Widely used in FLP chemistry due to high Lewis acidity and steric bulk. | scholaris.ca |

| B(C6Cl5)3 | Lower than B(C6F5)3 | Lewis acidity is diminished by extreme steric effects of C6Cl5 groups. | nih.gov |

| Triarylboranes | Variable | Lewis acidity (LAB) quantified based on log KB with reference bases. | nih.gov |

This table provides context by comparing the Lewis acidity of related compounds. The specific value for this compound is not available in the cited literature but is expected to be high due to the dichloro substituents.

Adduct Formation with Donor Ligands and Lewis Bases

As a potent Lewis acid, this compound readily forms coordination complexes, or adducts, with a variety of Lewis bases such as amines, phosphines, and ethers. In this reaction, the Lewis base donates a lone pair of electrons to the empty p-orbital of the boron atom, resulting in the formation of a tetracoordinate boronate complex. The stability of these adducts is determined by a balance between the intrinsic Lewis acidity of the borane (B79455), the basicity of the donor ligand, and steric repulsion between the substituents on both species. nih.gov

While specific thermodynamic data for adducts of this compound are not extensively reported, the principles are well-established. The formation of a stable adduct with a Lewis base like pyridine (B92270) or triethylphosphine oxide would be expected, leading to a significant upfield shift in the 11B NMR spectrum, characteristic of the change from trigonal planar to tetrahedral geometry at the boron center. researchgate.net In some molecular systems, intramolecular coordination can also occur, such as the interaction between a boron center and a nearby nitrogen atom of an azo group, with the strength of this interaction being tunable by the electronic properties of the substituents on the boron atom. researchgate.net The steric hindrance from the ortho-methyl group would likely reduce the equilibrium constant for adduct formation compared to a less hindered analogue like dichloro(phenyl)borane. nih.gov

Participation in Frustrated Lewis Pair (FLP) Systems

Frustrated Lewis Pair (FLP) chemistry involves the use of bulky Lewis acids and bases that are sterically prevented from forming a classical adduct. scholaris.ca This "frustrated" combination possesses unquenched reactivity that can be harnessed to activate small molecules, most notably H2. The key to a successful FLP is a Lewis acid that is both highly electrophilic and sterically encumbered. scholaris.carsc.org

This compound is an excellent candidate for the Lewis acid component in an FLP system. The high electrophilicity of the boron center, induced by the two chlorine ligands, provides the necessary thermodynamic driving force for substrate activation. Simultaneously, the 2-methylphenyl group provides significant steric shielding, which can prevent irreversible quenching by the Lewis base partner. While specific studies detailing the use of this compound in FLP-mediated hydrogen activation were not found, its structural features align perfectly with the requirements for such reactivity. Its application in this area is supported by extensive research on other highly acidic and bulky boranes, like B(C6F5)3, which are benchmarks in the field. scholaris.carsc.org

Carbon-Boron Bond Reactivity and Functionalization

The carbon-boron bond in this compound is a key site of reactivity, allowing the 2-methylphenyl group to be transferred in various synthetic transformations. The nature of the other ligands on the boron atom—in this case, the two chlorine atoms—profoundly influences the reactivity of this bond.

Transmetalation Dynamics in Cross-Coupling Protocols

Organoboron compounds are most famously used as nucleophilic partners in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The critical step in the catalytic cycle is the transmetalation of the organic group from boron to the palladium(II) center. The mechanism of this step is highly dependent on the nature of the boron reagent. For neutral organoboranes, the reaction often proceeds via a "boronate pathway," where the base (e.g., hydroxide (B78521) or alkoxide) first coordinates to the Lewis acidic boron center to form a more nucleophilic tetracoordinate boronate species. This "ate" complex then readily transfers its organic group to the palladium catalyst.

The high Lewis acidity of this compound makes it highly susceptible to coordination by the base used in the coupling reaction. This would strongly favor the boronate pathway, potentially leading to a rapid transmetalation step. The electron-withdrawing chlorine atoms activate the C-B bond for transfer. However, the steric bulk of the o-tolyl group could influence the rate of approach and coordination to the palladium complex.

Migratory Insertions and Rearrangements

Migratory insertion is a fundamental reaction of organometallic compounds where a ligand inserts into a metal-ligand bond. While typically discussed in the context of transition metals, analogous rearrangements involving boron are known. An important class of such reactions is the intramolecular migration of an aryl group from a boron atom to an adjacent carbon center. acs.org

Recent studies have demonstrated that radical 1,5-aryl migration from a tetracoordinate boron center to a carbon-centered radical is a viable synthetic transformation. acs.org In a representative system, an alkenyl boronate ester is first treated with an aryllithium reagent to form a tetracoordinate boronate complex. Subsequent radical addition to the alkene generates a distal carbon radical, which then triggers the migration of one of the aryl groups from the boron to the radical center, forming a new C-C bond. acs.org Although this specific reaction does not use this compound itself, it establishes a key precedent for the reactivity of the aryl group on a tetracoordinate boron center. Other rearrangements, such as nih.govnih.gov sigmatropic shifts and 1,3-carboboration product formation, have also been observed in different organoboron systems. rsc.org

Table 2: Examples of Rearrangements Involving Arylboron Compounds

| Reaction Type | Substrate Type | Key Transformation | Reference |

| Radical 1,5-Aryl Migration | Alkenyl aryl boronate complex | Migration of an aryl group from a tetracoordinate boron to a C-radical. | acs.org |

| Photoisomerization | Naphthyl-pyridine borane | Migration of two aryl substituents from boron to the naphthyl moiety. | researchgate.net |

| 1,3-Carboboration | Iodonium ylide + Triarylfluoroborane | Aryl group transfer from boron to the ylide. | rsc.org |

| Thermal Rearrangement | Substituted oxazaborines | Ring rearrangement to form diazaborinones. | mdpi.com |

Reactivity at the Chlorine Ligands of this compound

The B-Cl bonds in this compound are highly polarized and represent the most reactive sites for nucleophilic substitution. The chlorine atoms are excellent leaving groups, allowing for the facile introduction of a wide range of other functional groups at the boron center while leaving the C-B bond intact. This reactivity is a cornerstone for the synthesis of more complex organoboron reagents from dihaloborane precursors.

A straightforward example of this reactivity is the conversion to the corresponding difluoro- or diaryl-substituted borane. The reaction of dichloro(organo)boranes with fluoride (B91410) sources like lithium fluoride (LiF) provides a clean method for synthesizing difluoro(organo)boranes. Similarly, reaction with organometallic reagents such as organocuprates can be used to replace the chlorine atoms with new carbon-based substituents. nih.gov This substitution allows for the fine-tuning of the steric and electronic properties of the borane for specific applications.

Table 3: Substitution Reactions at the B-Cl Bonds of Aryl(dichloro)boranes

| Reagent | Product Type | Example Reaction | Reference |

| LiF | Aryl(difluoro)borane | R-BCl2 + 2 LiF → R-BF2 + 2 LiCl | [General procedure] |

| Cu(C6F5) | Diaryl(chloro)borane | (C6Cl5)2BCl + CuC6F5 → B(C6F5)(C6Cl5)2 + CuCl | nih.gov |

| Alcohols/Amines | Alkoxy/Amino boranes | R-BCl2 + 2 R'OH → R-B(OR')2 + 2 HCl | [General reactivity] |

Nucleophilic Displacement Reactions at the Boron Center

The reactivity of this compound is dominated by the electrophilic nature of its tricoordinate boron atom, which possesses a vacant p-orbital. This makes the boron center highly susceptible to attack by nucleophiles, leading to nucleophilic displacement reactions where the chloride anions function as leaving groups. This fundamental reactivity is the cornerstone of its utility in synthesis, allowing for the formation of new boron-carbon, boron-nitrogen, boron-oxygen, and other bonds.

A notable example is the catalyst-free 1,2-carboboration of ynamides. In this process, this compound, often generated in situ, reacts readily with ynamides. The ynamide acts as the nucleophile, attacking the boron center to initiate a sequence that results in highly substituted and valuable alkenylboronates with complete regio- and stereoselectivity. nih.gov The sterically demanding ortho-tolyldichloroborane has been shown to react effectively in these transformations. nih.gov

Another instance of nucleophilic displacement involves reactions with organometallic reagents. For example, dichloro(ortho-tolyl)borane reacts with alumoles (aluminacyclopentadienes) in an aluminum-boron exchange. This transtrielation process transfers the diene moiety from aluminum to boron, displacing the chloro ligands to form a borole (B14762680), a five-membered heterocyclic compound. rsc.org The synthesis of aminoboranes from the corresponding aminodihaloboranes via reaction with amine nucleophiles is a foundational transformation for this class of compounds. nih.govacs.org Similarly, reaction with alcohol or water leads to the displacement of chloride to form alkoxyboranes or boronic acids, respectively.

Interactive Table: Examples of Nucleophilic Displacement Reactions

| Nucleophile | Reagent System | Product Type | Reference |

| Ynamide | This compound | Alkenylboronate | nih.gov |

| Alumole | This compound | Borole | rsc.org |

| Amine (general) | Dichloro(aryl)borane | Aminoborane | nih.govacs.org |

| Alcohol/Water | Dichloro(aryl)borane | Alkoxyborane/Boronic Acid | researchgate.net |

Selective Halogen Functionalization

Selective halogen functionalization refers to the controlled, stepwise replacement of the chloro ligands on the boron atom, enabling the synthesis of asymmetrically substituted boranes. The two B-Cl bonds can exhibit different reactivity, or reaction conditions can be tuned to favor mono-substitution over di-substitution.

This selectivity is clearly demonstrated in the chemistry of dichloroboryl complexes of platinum. When the complex [PtCl(BCl2)(PMe3)2] is treated with secondary amines like diethylamine (B46881) (NHEt2) or piperidine, selective mono-substitution occurs. researchgate.net Only one of the chlorine atoms on the boron center is replaced by an amino group, yielding [PtCl{BCl(NEt2)}(PMe3)2] and [PtCl{BCl(pip)}(PMe3)2], respectively. researchgate.net This highlights the ability to precisely control the functionalization of the BCl2 moiety.

In contrast, complete functionalization can be achieved with other nucleophiles. The reaction of [PtCl(BCl2)(PMe3)2] with catechol in the presence of a base results in the displacement of both chlorine atoms to form the corresponding catecholate derivative, [PtCl{B(cat)}(PMe3)2]. researchgate.net This demonstrates that the extent of halogen displacement can be controlled by the choice of nucleophile and reaction conditions, allowing for the synthesis of a diverse range of organoboron compounds from a single dichloroborane precursor. Furthermore, the selective halogenation of amine-borane adducts using reagents like iodine can reliably produce monohaloborane-amine complexes, showcasing the controlled nature of halogen manipulation at a boron center. nih.govacs.org

Influence of the 2-Methylphenyl Substituent on Boron Reactivity

Steric Hindrance and Directed Reactivity

The 2-methylphenyl (ortho-tolyl) group plays a crucial role in modulating the reactivity of the boron center through steric effects. The methyl group at the ortho position creates significant steric bulk in the immediate vicinity of the boron atom. ontosight.ai This steric hindrance can impede the approach of nucleophiles or other reactants, potentially slowing reaction rates compared to less hindered analogs like phenyl or para-tolyl derivatives. ontosight.aiunamur.be

Thermochemical studies have provided direct evidence for this effect. It was determined that the steric effect of the ortho-methyl substitution leads to a measurable decrease in the boron-to-carbon bond energy in ortho-tolyldichloroborane. royalholloway.ac.uk This weakening of the B-C bond is attributed to the strain induced by the bulky substituent.

Despite this hindrance, reactivity is often not completely suppressed. In the 1,2-carboboration of ynamides, ortho-tolyldichloroborane was found to be a competent reaction partner, affording the desired products in good yields. nih.gov This suggests that while the steric bulk is significant, it is not prohibitive for all classes of reactants. In some cases, the steric hindrance can be beneficial, for instance, by preventing undesired dimerization or polymerization of the borane species. rsc.org The steric profile of the ortho-tolyl group can thus be a tool to direct reactivity, allowing certain transformations while potentially inhibiting others, and influencing the stability and isolability of intermediates and final products.

Electronic Effects and Aromaticity Considerations

Beyond sterics, the 2-methylphenyl substituent exerts significant electronic influence on the boron center. The reactivity of organoboranes is dominated by the empty p-orbital on the sp²-hybridized boron atom, which makes them potent Lewis acids. rsc.org The attached aryl ring can engage in π-conjugation with this vacant p-orbital. This interaction delocalizes electron density from the aromatic ring into the boron center, which can influence its Lewis acidity and the energy levels of the molecule's frontier orbitals. rsc.org

The substituent on the aryl ring further tunes these properties. The methyl group at the ortho position is an electron-donating group (EDG) via an inductive effect. This effect increases the electron density on the aromatic ring, which in turn can be donated into the boron's p-orbital, slightly reducing the boron's electrophilicity compared to an unsubstituted phenyl ring. Thermochemical studies have shown that methyl substitution on the aryl ring electronically influences the boron-to-carbon bond energy. royalholloway.ac.uk

The interaction between the boron p-orbital and the phenyl π-system also has implications for the aromaticity of the ring. This conjugation can lead to a reduction in the energy of the lowest unoccupied molecular orbital (LUMO), a key feature in the electronic structure of π-conjugated organoboranes. rsc.org These electronic perturbations are critical for understanding the compound's behavior in chemical reactions and its photophysical properties.

Detailed Mechanistic Elucidation of this compound Reactions

Kinetic Studies and Reaction Rate Determinations

Kinetic studies are fundamental to elucidating the detailed mechanisms of chemical reactions, providing quantitative data on reaction rates, determining reaction order, and identifying rate-determining steps. While specific, published kinetic data such as rate constants for reactions involving this compound are not abundant in the surveyed literature, the principles and methods of such investigations are well-established in organoboron chemistry.

The rate of a reaction involving an arylborane can be profoundly influenced by factors such as the solvent, temperature, and the electronic and steric nature of its substituents. researchgate.net For example, kinetic analysis of related organoboron coupling reactions has been used to establish the reaction's rate law, which provides insight into the composition of the transition state in the rate-determining step. nih.gov A negative Hammett value (ρ) obtained from such studies on related systems suggests a buildup of positive charge on the aryl ring during the transition state, indicating a degree of nucleophilic character from the boron reagent. rsc.org

Modern analytical techniques are powerful tools for these investigations. The use of continuous in-situ monitoring, such as by NMR spectroscopy, allows for real-time tracking of reactant consumption and product formation, providing high-quality data for kinetic analysis and reaction optimization. scientificupdate.com Such studies are crucial for comparing the reactivity of ortho-substituted boranes like this compound against their meta- and para-isomers, thereby quantifying the impact of steric and electronic effects on reaction rates.

Interactive Table: Representative Kinetic Data for a Related Borane Reaction (Note: This data is for the dehydrogenation of Ammonia Borane (AB) and is illustrative of the type of information gained from kinetic studies in borane chemistry.)

| System | Temperature (°C) | Time for 1.0 H₂-equiv (min) | Key Observation | Reference |

| Solid-state AB | 85 | >360 (with 180 min induction) | Slow reaction with long induction period | researchgate.net |

| AB in BmimCl (Ionic Liquid) | 85 | 67 | No induction period, significantly enhanced rate | researchgate.net |

| AB in BmimCl (Ionic Liquid) | 110 | 9 | Rate is highly temperature-dependent | researchgate.net |

Identification of Reaction Intermediates

The identification of transient species in the reactions of this compound is crucial for understanding its reactivity profile. While comprehensive studies dedicated solely to isolating and characterizing all reaction intermediates of this compound are not extensively documented, mechanistic investigations of closely related arylboron dihalides and other organoboranes provide significant insights. Spectroscopic methods, particularly multinuclear Nuclear Magnetic Resonance (NMR), have been instrumental in detecting and characterizing fleeting intermediates in situ.

Research on analogous compounds, such as dichloro(phenyl)borane and tetra(o-tolyl)diborane(4), offers a strong predictive framework for the types of intermediates expected in reactions involving this compound. These studies reveal the formation of various intermediate species, including boronate complexes, borinic acids, and borane adducts, which are often identified by their characteristic spectroscopic signatures.

Detailed findings from related research are presented below, offering a glimpse into the likely intermediate species in the reaction pathways of this compound.

Spectroscopic Evidence from Analogous Systems

Mechanistic studies on compounds structurally similar to this compound have successfully identified key reaction intermediates. For instance, the reaction of dichloro(phenyl)borane with mandelic acid was monitored by ¹¹B NMR, revealing the formation of an acyloxyboron species with a distinct chemical shift. rsc.org This suggests that in reactions with carboxylic acids, this compound would likely form analogous acyloxyboron intermediates.

Furthermore, extensive NMR studies on the reactions of B₂(o-tolyl)₄, a compound containing the same aryl group, have identified several products and likely intermediates resulting from hydride and aryl exchange reactions. These include tri(o-tolyl)borane and various borane adducts and clusters, each with unique ¹¹B NMR signals. scholaris.canih.gov The reaction of diisopropylamine-borane with aryl halides, monitored by ¹¹B NMR, also demonstrated the formation of key intermediates such as aminohaloboranes and amino(aryl)boranes en route to the final arylboronate product. nih.gov

The following table summarizes key ¹¹B NMR data for identified intermediates and related compounds from the literature, which serve as valuable reference points for studying the reactions of this compound.

| Compound/Intermediate Type | Specific Compound | Solvent | ¹¹B NMR Chemical Shift (δ, ppm) | Reference |

| Acyloxyboron Species | from Dichloro(phenyl)borane + Mandelic Acid | CDCl₃ | 32 | rsc.org |

| Diarylborinic Acid | Bis-(phenyl)borinic acid | - | 46 | rsc.org |

| Diarylborinic Acid | Bis-(2-chlorophenyl)borinic acid | - | 45 | rsc.org |

| Aryldifluoroborane | Difluoro(2-methylphenyl)borane | Benzene | 22.8 | thieme-connect.de |

| Diaryldiborane(4) | B₂(o-tolyl)₄ | - | 87.9 | scholaris.ca |

| Triarylborane | B(o-tolyl)₃ | - | 72.6 | nih.gov |

| Diarylhydridoborane Dimer | [(o-tolyl)₂BH]₂ | C₆D₆ | 73 | scholaris.ca |

| Aminohaloborane | from Diisopropylamine-borane + I₂ | - | -17.34 (t) | nih.gov |

| Amino(aryl)borane | from previous + 4-iodoanisole | - | 38.20 | nih.gov |

| Pinacol Arylboronate | from previous + Pinacol | - | 30.21 (s) | nih.gov |

This table is interactive. You can sort and filter the data by clicking on the column headers.

The data clearly indicate that ¹¹B NMR spectroscopy is a powerful tool for probing the reaction mechanisms of organoboron compounds. The distinct chemical shifts observed for different types of boron-containing species allow for their identification even when they are transient and present in complex mixtures. For example, the significant upfield shift observed when moving from a tricoordinate borane to a tetracoordinate boronate complex is a key diagnostic feature. rsc.org

While direct experimental data on the reaction intermediates of this compound remains a subject for further investigation, the findings from these analogous systems provide a robust foundation for predicting and identifying the transient species that govern its chemical transformations.

Catalytic Applications of Dichloro 2 Methylphenyl Borane and Its Derivatives

Dichloro(2-methylphenyl)borane as a Standalone Lewis Acid Catalyst

The primary characteristic of this compound is its strong Lewis acidity, a consequence of the vacant p-orbital on the trigonal planar boron atom. rsc.org This electrophilicity is enhanced by the electron-withdrawing nature of the two chlorine atoms. As a Lewis acid, it can coordinate to Lewis basic sites in organic molecules, thereby activating them towards subsequent chemical transformations. thieme-connect.de This activation is central to its function as a standalone catalyst in a variety of organic reactions.

This compound and analogous aryl(dihalo)boranes are effective in activating a range of unsaturated organic substrates, including alkenes, alkynes, and carbonyl compounds. The borane (B79455) functions as an electrophile, accepting electron density from the π-system of the substrate. libretexts.org This interaction polarizes the unsaturated bond, rendering it more susceptible to nucleophilic attack.

For example, the complexation of a Lewis acidic borane to the oxygen atom of a carbonyl group increases the electrophilicity of the carbonyl carbon, facilitating reactions such as reductions, additions, and cycloadditions. While specific studies on this compound are not extensively detailed, its behavior is analogous to other powerful boron-based Lewis acids like boron trichloride (B1173362) and tris(pentafluorophenyl)borane (B72294), which are widely used for this purpose. thieme-connect.dersc.orgmdpi.com The activation of alkynes by boron trihalides is known to facilitate additions across the triple bond. thieme-connect.de Similarly, borane can act as an electrophile that accepts electrons from an electron-rich alkene, initiating addition reactions. libretexts.org

The table below summarizes the types of unsaturated substrates that can be activated by Lewis acidic boranes, a category to which this compound belongs.

| Substrate Type | Mode of Activation | Potential Subsequent Reactions |

| Aldehydes/Ketones | Coordination to carbonyl oxygen | Nucleophilic addition, Reduction, Cycloaddition |

| Alkenes | π-complex formation | Electrophilic addition, Polymerization |

| Alkynes | π-complex formation | Electrophilic addition, Cyclization |

| Isonitriles | Coordination to nitrogen | Cyanation reactions mdpi.com |

| Isocyanates | Coordination to oxygen or nitrogen | Decarbonylation, Cyclization cardiff.ac.uk |

This table illustrates the general reactivity of strong boron Lewis acids.

The formation of bonds between carbon and heteroatoms (e.g., nitrogen, oxygen, sulfur) is a cornerstone of modern synthetic chemistry. nih.govnih.gov Lewis acids like this compound can catalyze such reactions by activating either the carbon or the heteroatom-containing substrate.

A pertinent example of this type of catalysis is the reaction involving isocyanates. Lewis acidic boranes can catalyze the decarbonylation of isocyanates to form urea (B33335) or biuret (B89757) derivatives, which involves the formation of new C-N bonds. cardiff.ac.uk The reaction is believed to proceed through the activation of the isocyanate by the borane, followed by a series of steps that may involve the formation of a strong Brønsted acid through interaction with trace water. cardiff.ac.uk Although the specific use of this compound in this context is not widely reported, its properties align with the requirements for such catalytic activity. The development of catalytic processes for C-X bond formation is a significant area of research, with organometallic complexes and Lewis acids playing a central role. nih.govnih.gov

Role as a Precursor in Transition Metal Catalysis

Beyond its direct use, this compound is a valuable starting material for creating more complex reagents that are integral to transition-metal-catalyzed reactions. acs.org Its utility as a precursor stems from the reactivity of the B-Cl bonds, which can be readily substituted.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, particularly for the synthesis of biaryls. academie-sciences.frtcichemicals.com The reaction typically couples an organohalide with an organoboron compound, most commonly a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. rsc.org

This compound is an excellent precursor to the requisite 2-methylphenylboronic acid. Simple hydrolysis of the dichloride replaces the two chlorine atoms with hydroxyl groups, yielding the boronic acid. This boronic acid can then be used directly in Suzuki-Miyaura coupling reactions. For instance, 2-methylphenylboronic acid has been successfully coupled with various aryl chlorides and bromides to produce ortho-substituted biphenyls. academie-sciences.fr The ability to generate the active organoboron reagent from a stable and accessible precursor like this compound is a significant advantage in synthetic planning. rsc.orgtcichemicals.com

The table below presents examples of Suzuki-Miyaura cross-coupling reactions utilizing 2-methylphenylboronic acid, a direct derivative of this compound.

| Aryl Halide | Catalyst System | Base | Product | Conversion/Yield | Reference |

| 4-Chlorotoluene | [Pd(OAc)₂] (1 mol%) / Ligand 1 (1 mol%) | Cs₂CO₃ | 4,2'-Dimethylbiphenyl | 62% conversion | academie-sciences.fr |

| 2-Bromotoluene | [Pd(OAc)₂] (0.5 mol%) / Ligand 1 (0.5 mol%) | Cs₂CO₃ | 2,2'-Dimethylbiphenyl | 75% conversion | academie-sciences.fr |

| 1-Bromo-4-methoxybenzene | [Pd(OAc)₂] (0.5 mol%) / Ligand 1 (0.5 mol%) | Cs₂CO₃ | 4-Methoxy-2'-methylbiphenyl | 91% conversion | academie-sciences.fr |

Data adapted from a study on palladium-catalyzed Suzuki-Miyaura cross-coupling. academie-sciences.fr "Ligand 1" refers to an α-aminophosphonate based on 1,3,4-oxadiazole.

A more sophisticated application of this compound is its use in constructing complex ligand scaffolds for cooperative catalysis. In this approach, the boryl group is incorporated into a larger molecular framework that also contains a traditional ligand donor site (e.g., a phosphine). When this ligand coordinates to a transition metal, the boron atom resides in the secondary coordination sphere. nih.gov This appended borane can act as a Lewis acid, cooperating with the metal center to activate substrates or facilitate key steps in the catalytic cycle. researchgate.nethomkat.nl

For example, bidentate phosphine (B1218219) ligands functionalized with a borane have been synthesized. nih.gov In nickel complexes of such ligands, the appended borane was shown to interact with substrates and influence the selectivity of C-H activation reactions. nih.gov Similarly, diphosphinoborane ligand scaffolds have been employed in iron-catalyzed hydroboration reactions, where the boron moiety is believed to play a role in the catalytic mechanism. chemrxiv.org By converting this compound into a phosphine-containing derivative, it could be integrated into these advanced catalytic systems where metal-ligand cooperativity enables unique reactivity. homkat.nlchemrxiv.org

Applications in Hydroboration and Borylation Reactions

Hydroboration, the addition of a boron-hydrogen bond across a double or triple bond, is a fundamental reaction for preparing organoboranes. libretexts.org While this compound lacks a B-H bond for direct hydroboration, it can be converted into hydroborating agents. For instance, reduction of the B-Cl bonds would yield (2-methylphenyl)borane, which could then be used to hydroborate alkenes and alkynes.

Furthermore, derivatives of this compound are instrumental in catalytic borylation reactions. Transition-metal-catalyzed hydroboration often employs boronate esters like pinacolborane (HBPin), which can show low reactivity with certain substrates without a catalyst. researchgate.net this compound can be converted to boronate esters that are used in these reactions.

Another key area is the catalytic trans-hydroboration of alkynes to form valuable Z-vinylboranes, a challenging transformation. rsc.org This reaction can be mediated by borenium cations, which are generated by activating a borane precursor with a strong Lewis acid or a halide abstractor. rsc.org While not a direct catalyst, this compound serves as a foundational building block for the types of organoboranes that participate in these advanced, selective borylation and hydroboration processes. rsc.orgacs.org

Regioselective Hydroboration of Alkenes and Alkynes

The hydroboration of alkenes and alkynes is a cornerstone of organic synthesis, enabling the anti-Markovnikov addition of a hydrogen and boron moiety across a double or triple bond. rsc.orgalfa-chemistry.com The regioselectivity of this addition is profoundly influenced by the steric bulk of the borane reagent. redalyc.orguwo.ca While borane (BH₃) itself can exhibit moderate selectivity, sterically hindered organoboranes dramatically enhance the preference for boron addition to the less substituted carbon of the π-system. masterorganicchemistry.com

This compound, also known as dichloro(o-tolyl)borane, combines the high electrophilicity of a dichloroborane with the significant steric hindrance of the 2-methylphenyl group. This structure makes it an effective reagent for achieving high regioselectivity. The boron atom, encumbered by the ortho-methyl group, preferentially attacks the least sterically crowded position of the alkene or alkyne. uwo.ca This behavior is analogous to well-established bulky reagents like disiamylborane (B86530) and 9-borabicyclo[3.3.1]nonane (9-BBN), which are benchmarks for high regioselectivity. masterorganicchemistry.comlibretexts.org For terminal alkynes, the use of a bulky hydroborating agent is crucial to prevent a second hydroboration event on the resulting vinylborane, thus allowing for the clean formation of aldehydes after oxidation. libretexts.org

The expected outcome of using a sterically demanding borane is summarized in the following table, which illustrates the high degree of regioselectivity achieved in the hydroboration of unsymmetrical olefins.

Table 1: Regioselectivity of Hydroboration with Various Borane Reagents A representative table illustrating the effect of steric hindrance on the percentage of boron addition to the indicated carbon.

| Alkene Substrate | Carbon Position for B Addition | Diborane (% Attack) | Disiamylborane (% Attack) | 9-BBN (% Attack) |

|---|---|---|---|---|

| 1-Hexene | C-1 | 94 | 99 | 99.9 |

| C-2 | 6 | 1 | 0.1 | |

| Styrene | C-1 (β-carbon) | 80 | 98 | 98.5 |

| C-2 (α-carbon) | 20 | 2 | 1.5 | |

| 2-Methyl-1-butene | C-1 | 99 | - | 99.8 |

| C-2 | 1 | - | 0.2 |

Direct C-H Borylation Methodologies

Direct C-H borylation has become a powerful strategy for the synthesis of organoboron compounds, largely bypassing the need for pre-functionalized substrates. bath.ac.ukescholarship.org While many of these methods rely on transition metal catalysts, particularly iridium and rhodium, there is growing interest in metal-free approaches. researchgate.netresearchgate.net In this context, derivatives of this compound have demonstrated unique reactivity.

A notable example is the catalyst-free, regioselective 1,2-diborylation of aryllithium species using tetra(o-tolyl)diborane(4). researchgate.netresearchgate.net This transformation achieves the activation of a C-H bond on an arene, with both boryl units from the reagent being incorporated to form two new C-B bonds. researchgate.net The reaction proceeds under mild conditions and provides access to 1,2-di(tolyl)borylarenes in good to excellent yields following treatment with a hydride-abstracting reagent. researchgate.net This method represents an innovative strategy for selective arene diborylation, where the steric and electronic properties of the o-tolyl groups on the diborane(4) (B1213185) reagent are critical for the observed reactivity. researchgate.net

Table 2: Catalyst-Free Diborylation of Aryllithiums with Tetra(o-tolyl)diborane(4) A selection of substrates demonstrating the scope of the diborylation reaction.

| Aryllithium Precursor | Final 1,2-Diborylarene Product | Yield (%) |

|---|---|---|

| Phenyllithium | 1,2-Bis(di-o-tolylboryl)benzene | 91 |

| 4-Methylphenyllithium | 4-Methyl-1,2-bis(di-o-tolylboryl)benzene | 85 |

| 4-Methoxyphenyllithium | 4-Methoxy-1,2-bis(di-o-tolylboryl)benzene | 78 |

| Naphthyllithium | 1,2-Bis(di-o-tolylboryl)naphthalene | 60 |

Stereoselective Transformations Catalyzed by this compound Derivatives

The development of catalysts for stereoselective synthesis is a paramount goal in chemistry. Organoboron compounds, particularly those that are chiral, are gaining attention for their potential in asymmetric catalysis. researchgate.netchemrxiv.org Derivatives of this compound, specifically triarylboranes incorporating the o-tolyl group, have been identified as catalysts for stereoselective reactions.

For instance, a patent discloses the use of a triarylborane featuring an o-tolyl substituent as a catalyst for the production of organoxysiloxanes via the reaction of siloxanes with alcohols. google.com While not a classic asymmetric synthesis, this application highlights the catalytic activity of o-tolyl-substituted boranes. The patent distinguishes this from other applications, such as their use as intermediates for 9-borafluorenes or as cocatalysts in olefin polymerization, underscoring a specific catalytic role. google.com The bulky o-tolyl group can influence the stereochemical outcome of reactions by creating a well-defined chiral pocket around the catalytically active boron center. This principle is central to the design of modern main-group catalysts. scispace.com The exploration of four-coordinate organoboron derivatives that are stereogenic at the boron atom is a burgeoning field, with the goal of creating novel chiral Lewis acid catalysts. researchgate.net

Emerging Catalytic Roles in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions offer significant advantages in terms of efficiency and atom economy by enabling the formation of multiple chemical bonds in a single synthetic operation. tcichemicals.comnih.govbeilstein-journals.org The involvement of boranes in these complex transformations is an exciting frontier.

A prominent example that showcases the potential of o-tolyl-substituted reagents is in Frustrated Lewis Pair (FLP) chemistry. An FLP comprising tris(pentafluorophenyl)borane [B(C₆F₅)₃] as the Lewis acid and the bulky phosphine tri(o-tolyl)phosphine [P(o-tolyl)₃] can catalyze the cyclization of diynes. acs.org This reaction proceeds through a cascade sequence involving 1,1-carboboration of a terminal alkyne. acs.org The steric bulk of the o-tolyl groups on the phosphine prevents the formation of a classical Lewis adduct with the borane, leading to the "frustrated" state that enables the activation of the substrate and initiates the cascade. Depending on the diyne substrate, this FLP-mediated process can lead to different heterocyclic products, demonstrating a versatile method for constructing complex molecular architectures. acs.org

Coordination Chemistry and Organometallic Complexes Derived from Dichloro 2 Methylphenyl Borane

Nature of the Boron-Metal Interaction in Dichloro(2-methylphenyl)borane Complexes

The interaction between this compound and a metal center is best described as a dative bond where the metal acts as an electron-pair donor and the boron atom acts as an electron-pair acceptor. In this context, the borane (B79455) functions as a "Z-type" ligand, a class of ligands that accept a pair of electrons from the metal center into a vacant orbital. researchgate.net

The key features of this interaction are:

σ-Donation from Metal to Boron: An electron-rich metal center, typically a late transition metal in a low oxidation state (e.g., Ni(0), Pd(0), Pt(0)), donates electron density from a filled d-orbital into the empty pz-orbital of the boron atom. This forms a direct, electron-precise two-center, two-electron (2c-2e) σ-bond (M→B). researchgate.net

Lewis Acid-Base Adduct Formation: The complex can be viewed as a Lewis acid-base adduct, where the metal center is the Lewis base and the borane is the Lewis acid. The strength of this interaction is governed by the Lewis acidity of the borane and the nucleophilicity (Lewis basicity) of the metal center.

| Characteristic | Description | Governing Factors |

|---|---|---|

| Bond Type | Dative covalent bond (σ-bond) | Overlap of a filled metal d-orbital and the empty boron p-orbital. |

| Ligand Classification | Z-type ligand (σ-acceptor) | Acceptance of an electron pair by the boron center. |

| Boron Hybridization Change | sp² (trigonal planar) → sp³ (tetrahedral) | Formation of the fourth bond to the metal center. |

| Steric Influence | The ortho-methyl group can enforce specific coordination geometries and may sterically hinder or stabilize the M-B bond. | Size of the metal center and its ancillary ligands. |

Synthesis and Characterization of this compound-Metal Adducts

The synthesis of metal adducts of this compound would involve the reaction of the borane with a suitable nucleophilic metal precursor. Characterization would rely on techniques sensitive to the changes in the coordination environment of the boron and metal atoms.

Coordination to main group elements typically involves Lewis bases containing nitrogen, phosphorus, oxygen, or sulfur. For instance, the reaction of dichlorophenylborane (a close analogue) with aromatic amines (arylamines) in boiling benzene has been studied. rsc.org These reactions initially form a Lewis acid-base adduct through the donation of the nitrogen lone pair to the boron's empty p-orbital. However, these adducts can be unstable at elevated temperatures, often undergoing elimination of hydrogen chloride to form aminoboranes or other complex products. rsc.org A similar reactivity pattern would be expected for this compound.

General Reaction Scheme: (2-MeC₆H₄)BCl₂ + :L → [(2-MeC₆H₄)BCl₂-L] (where L is a main group Lewis base, e.g., NR₃, PR₃)

Characterization of such adducts, if stable, would typically involve multinuclear NMR spectroscopy to confirm the N→B or P→B bond formation.

The formation of stable adducts with transition metals generally requires the use of electron-rich, low-valent metal complexes that can act as effective nucleophiles.

Proposed Synthetic Strategy: A common route involves the direct reaction of the aryl-dichloroborane with a metal complex that has a labile ligand, which can be easily displaced by the borane.

Example Reaction: [M(L)n] + (2-MeC₆H₄)BCl₂ → [M(L)n-₁{(2-MeC₆H₄)BCl₂}] + L (where M = Ni, Pd, Pt; L = phosphine (B1218219), olefin; n = 2, 3, or 4)

Characterization:

X-ray Crystallography: This technique would provide unambiguous proof of the M→B bond and offer precise data on bond lengths and angles, revealing the geometry around both the metal and the newly tetrahedral boron center.

NMR Spectroscopy: ¹¹B NMR is the most definitive method. The chemical shift for the three-coordinate this compound would be expected in the downfield region (e.g., > 50 ppm). Upon coordination to a metal, the boron becomes four-coordinate, resulting in a significant upfield shift in the ¹¹B NMR spectrum to a region typically between +10 and -20 ppm. researchgate.net

Infrared (IR) Spectroscopy: If the metal complex contains ancillary ligands like carbon monoxide (CO), the donation of electron density from the metal to the boron (a σ-acceptor) would cause a corresponding increase in the ν(CO) stretching frequency, indicating a reduction of electron density available for M→CO back-bonding.

Ligand Design Principles Incorporating the this compound Moiety

Incorporating a borane moiety into a ligand framework is a powerful strategy for creating bifunctional molecules where the Lewis acidic boron center can cooperate with a metal center in catalysis or substrate binding. umich.edu While specific examples using this compound are not prominent, its properties make it an intriguing component for such designs.

Design Principles:

Bifunctional Ligands: The this compound unit can be tethered to a traditional coordinating group (e.g., a phosphine or an N-heterocyclic carbene) to create a "borane-appended" pincer or chelating ligand.

Enhanced Lewis Acidity: The two chlorine atoms make the boron center a strong Lewis acid, potentially capable of binding and activating substrates (e.g., fluorides, hydrides, or small molecules). rsc.org

Steric Control: The ortho-methyl group provides steric bulk that can be strategically employed to create a defined pocket around the active site, influencing the selectivity of catalytic reactions.

Electronic Tuning: The arylborane unit acts as a strong electron-withdrawing group when coordinated to a metal, which can modulate the electronic properties and reactivity of the metal center itself.

Spectroscopic Signatures of Coordination and Electronic Perturbations

The coordination of this compound to a metal center induces significant electronic perturbations that are readily observable through various spectroscopic techniques.

¹¹B NMR Spectroscopy: As the most direct probe of the boron environment, ¹¹B NMR provides a clear signature of coordination. The transition from a trigonal planar (sp²) to a tetrahedral (sp³) geometry upon adduct formation results in a characteristic and often large upfield shift of the resonance signal. researchgate.netcardiff.ac.uk

¹H and ¹³C NMR Spectroscopy: The protons and carbons of the 2-methylphenyl group will experience changes in their chemical shifts upon coordination due to the altered electronic environment of the boron atom. Protons closer to the boron center would show the most significant shifts.

Vibrational Spectroscopy (IR & Raman): For metal carbonyl or nitrosyl complexes, the M→B dative bond reduces the electron density at the metal center. This decrease in back-donation to CO or NO ligands leads to a noticeable increase (a blue shift) in their respective stretching frequencies (ν(CO) or ν(NO)).

| Spectroscopic Technique | Observation upon Coordination (M→B) | Interpretation |

|---|---|---|

| ¹¹B NMR | Significant upfield shift of the boron resonance signal. | Change in boron coordination number from 3 to 4 and hybridization from sp² to sp³. |

| ¹H / ¹³C NMR | Shifts in the resonances of the 2-methylphenyl group, especially for atoms near the boron. | Alteration of the electronic environment due to charge transfer to the boron center. |

| Infrared (for M-CO complexes) | Increase (blue shift) in the ν(CO) stretching frequency. | Reduced M→CO π-back-donation as electron density is diverted to the M→B σ-bond. |

Advanced Characterization and Computational Studies of Dichloro 2 Methylphenyl Borane

Spectroscopic Analysis for Structural and Electronic Elucidation

Spectroscopic techniques are indispensable for determining the molecular architecture and electronic environment of dichloro(2-methylphenyl)borane.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. For organoboranes, ¹¹B NMR is particularly informative due to the quadrupolar nature of the boron nucleus. researchgate.net

¹¹B NMR: The chemical shift (δ) in ¹¹B NMR is highly sensitive to the coordination number and the nature of the substituents on the boron atom. For tricoordinate boranes like this compound, the ¹¹B chemical shift is expected to be in a specific downfield region. sdsu.edu For instance, the ¹¹B NMR chemical shift for difluoro(2-methylphenyl)borane has been reported at δ 22.8 ppm. thieme-connect.de The replacement of fluorine with chlorine would be expected to shift this value. In general, the ¹¹B chemical shifts for triorganoboranes are influenced by the electronic and steric effects of the substituents. researchgate.net

¹H and ¹³C NMR: The ¹H and ¹³C NMR spectra provide detailed information about the organic framework of the molecule. The resonances of the aromatic protons and carbons in the 2-methylphenyl group are influenced by the electron-withdrawing nature of the dichloroboryl group. The coupling constants between different nuclei, such as ¹J(¹³C-¹¹B) and ¹J(¹³C-¹H), can provide valuable information about the bonding within the molecule. researchgate.net The chemical shifts in the ¹H and ¹³C NMR spectra of related organoboron compounds are well-documented and serve as a basis for the structural confirmation of this compound. tennessee.edursc.org

| Nucleus | Expected Chemical Shift Range (ppm) | Information Gained |

| ¹¹B | Downfield region for tricoordinate boranes | Boron coordination environment and electronic nature of substituents. sdsu.edu |

| ¹H | Aromatic region (shifted by -BCl₂) | Structure and electronic environment of the 2-methylphenyl group. |

| ¹³C | Aromatic and methyl regions | Carbon framework and C-B bond characteristics. researchgate.net |

Molecular Geometry: The exact geometry around the boron atom and the orientation of the 2-methylphenyl group relative to the BCl₂ plane.

Bond Parameters: Precise measurements of B-Cl and B-C bond lengths and the Cl-B-Cl and C-B-Cl bond angles. These parameters are crucial for understanding the bonding and steric interactions within the molecule.

Intermolecular Interactions: Information about how the molecules pack in the crystal lattice, including any potential weak intermolecular forces.

The Cambridge Structural Database is a repository for such crystallographic data. wikipedia.org The structures of many related organoboron compounds have been determined, providing a comparative basis for the analysis of this compound. researchgate.netmdpi.comjhu.edu

| Structural Parameter | Significance |

| B-Cl Bond Length | Indicates the strength and nature of the boron-chlorine bond. |

| B-C Bond Length | Provides insight into the boron-carbon bond order and electronic effects. |

| Cl-B-Cl Bond Angle | Reflects the hybridization and steric environment around the boron atom. |

| Dihedral Angle | Describes the rotational orientation of the 2-methylphenyl group. |

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. ksu.edu.sauni-siegen.deedinst.com These methods are complementary and provide a molecular fingerprint based on the characteristic vibrations of different functional groups. ksu.edu.saedinst.com

IR Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. ksu.edu.sa For a vibration to be IR active, it must result in a change in the molecule's dipole moment. ksu.edu.saedinst.com

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. ksu.edu.sa A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. ksu.edu.saedinst.com

For this compound, key vibrational modes of interest include:

B-Cl stretching and bending vibrations.

B-C stretching vibration.

Vibrations associated with the 2-methylphenyl ring.

The frequencies of these vibrations are sensitive to the masses of the atoms and the strength of the chemical bonds. ksu.edu.salibretexts.org Isotopic substitution can be used to confirm the assignment of specific vibrational bands. libretexts.org

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Activity |

| B-Cl Asymmetric Stretch | High | IR and Raman active |

| B-Cl Symmetric Stretch | High | Raman active |

| B-C Stretch | Medium | IR and Raman active |

| Aromatic C-H Stretch | ~3000-3100 | IR and Raman active |

| Methyl C-H Stretch | ~2850-2960 | IR and Raman active |

High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy and precision. nih.gov By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, the exact molecular formula can be determined. This is crucial for confirming the identity of newly synthesized compounds like this compound. nih.govresearchgate.net The technique can also provide information about the isotopic distribution of elements, such as boron (¹⁰B and ¹¹B) and chlorine (³⁵Cl and ³⁷Cl), which results in a characteristic isotopic pattern in the mass spectrum.

Computational Chemistry and Theoretical Modeling

Computational chemistry provides a theoretical framework to complement experimental findings and to predict molecular properties.

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure and properties of molecules. researchgate.netgrowingscience.comijcce.ac.ir

Electronic Structure and Geometry Optimization: DFT calculations can be used to predict the optimized geometry of this compound, including its bond lengths and angles. These theoretical values can then be compared with experimental data obtained from X-ray crystallography.

Orbital Analysis (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. growingscience.comscience.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and electronic excitability. semanticscholar.org For this compound, the HOMO is expected to be located primarily on the 2-methylphenyl ring, while the LUMO is likely to be centered on the electron-deficient boron atom.

Electrostatic Potential (ESP) Maps: Molecular Electrostatic Potential (MEP) or Electrostatic Potential (ESP) maps illustrate the charge distribution within a molecule. growingscience.com These maps are valuable for visualizing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the ESP map would likely show a negative potential (red/yellow) around the chlorine atoms and the aromatic ring, and a positive potential (blue) around the boron atom, highlighting its Lewis acidic character.

| Computational Parameter | Information Provided |

| Optimized Geometry | Predicted bond lengths, bond angles, and dihedral angles. |

| HOMO Energy | Electron-donating ability. |

| LUMO Energy | Electron-accepting ability. |

| HOMO-LUMO Gap | Kinetic stability and electronic transition energy. semanticscholar.org |

| Electrostatic Potential Map | Visualization of charge distribution and reactive sites. growingscience.com |

Ab Initio Quantum Chemical Calculations for Energetic Profiles and Bond Analysis

Ab initio quantum chemical calculations are a cornerstone of computational chemistry, providing deep insights into the electronic structure, geometry, and energetic properties of molecules from first principles, without reliance on empirical parameters. montana.edunih.gov For this compound, these methods are employed to determine its ground-state geometry, analyze the nature of its chemical bonds, and calculate its energetic profile.

Methodologies such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) with various functionals (e.g., B3LYP) are commonly used in conjunction with a range of basis sets (e.g., Pople-type like 6-31G* or correlation-consistent sets like cc-pVDZ) to solve the electronic Schrödinger equation. nih.gov The choice of method and basis set is a trade-off between computational cost and accuracy, with more sophisticated methods like coupled-cluster theory (e.g., CCSD(T)) providing benchmark results for smaller systems. ed.ac.ukrsc.org

A key application is geometry optimization, which locates the minimum energy structure on the potential energy surface. nih.gov From this optimized geometry, crucial parameters such as bond lengths, bond angles, and dihedral angles can be extracted. For this compound, particular attention is paid to the B-C and B-Cl bond lengths, as well as the orientation of the tolyl group relative to the dichloroboryl moiety. The analysis of these parameters at different levels of theory can reveal important electronic and steric effects. ed.ac.uk For instance, calculations can quantify the degree of π-interaction between the phenyl ring and the vacant p-orbital of the boron atom and how this is influenced by the ortho-methyl group.

Energetic profiles, including the calculation of molecular orbital energies like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are also determined. researchgate.net The HOMO-LUMO energy gap is a critical descriptor of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally indicates higher reactivity. These calculations help to understand the electrophilic nature of the boron center, a defining characteristic of boranes.

Table 1: Calculated Geometric Parameters for this compound at Different Levels of Theory

| Parameter | DFT (B3LYP/6-31G*) | MP2/cc-pVDZ |

|---|---|---|

| Bond Lengths (Å) | ||

| B-C1 | 1.558 | 1.562 |

| B-Cl1 | 1.765 | 1.771 |

| B-Cl2 | 1.765 | 1.771 |

| C1-C2 | 1.405 | 1.408 |

| C2-C(CH₃) | 1.510 | 1.513 |

| **Bond Angles (°) ** | ||

| Cl-B-Cl | 118.5 | 118.2 |

| Cl-B-C1 | 120.8 | 120.9 |

| B-C1-C2 | 122.5 | 122.3 |

| B-C1-C6 | 118.0 | 117.9 |

| **Dihedral Angle (°) ** | ||

| Cl-B-C1-C2 | 90.0 | 90.0 |

Note: The data in this table is illustrative, based on typical values for similar organoborane compounds, to demonstrate the output of ab initio calculations.

Molecular Dynamics Simulations for Conformational Space Exploration

While ab initio calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view, exploring the molecule's conformational space by simulating the atomic motions over time. nih.govbiorxiv.org For a molecule like this compound, with its rotatable single bond between the boron atom and the phenyl ring, MD simulations are invaluable for understanding its flexibility and the relative populations of different conformers at a given temperature. nih.gov

MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy of the system as a function of its atomic coordinates. researchgate.net The simulation generates a trajectory that describes how the positions and velocities of the atoms evolve over time. nih.gov Analysis of this trajectory can reveal the accessible conformations, the energy barriers between them, and the time scales of conformational changes.

For this compound, the primary focus of MD simulations is the exploration of the dihedral angle defined by the Cl-B-C-C plane. The steric hindrance from the ortho-methyl group is expected to create a significant rotational barrier, leading to distinct, stable conformers. The simulation can map the potential energy surface as a function of this rotation, identifying the low-energy wells corresponding to stable conformations and the transition states that separate them. researchgate.net This provides a statistical understanding of the conformational landscape, which is often difficult to capture fully with static quantum chemical calculations alone.

Table 2: Representative Output from a Molecular Dynamics Simulation of this compound

| Parameter | Result |

|---|---|

| Simulation Length | 100 ns |

| Temperature | 298 K |

| Most Populated Conformer (Dihedral Angle C2-C1-B-Cl) | ~90° (perpendicular) |

| Relative Population of Perpendicular Conformer | >95% |

| Energy Barrier to Rotation (kcal/mol) | 4.5 |

| Key Observed Motions | Torsional rotation of the tolyl group, B-Cl bond vibrations |

Note: This table presents hypothetical data representative of what an MD simulation would yield, illustrating the exploration of conformational space.

Transition State Computations for Reaction Mechanism Validation

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. walisongo.ac.id Transition state (TS) theory allows for the calculation of reaction rates from the properties of the reactants and the transition state structure, which is the highest energy point along the minimum energy path connecting reactants and products. numberanalytics.comub.edu For this compound, TS computations are essential for validating proposed mechanisms in reactions where it acts as a reagent, such as in haloboration or Suzuki-Miyaura cross-coupling reactions. nih.govrsc.org

The process begins by proposing a plausible reaction pathway. numberanalytics.com Using quantum chemical methods, the geometries of the reactants, products, and any intermediates are optimized. Subsequently, computational algorithms are used to locate the transition state structure on the potential energy surface. fossee.in A critical step in validating a located TS is a frequency analysis. numberanalytics.com A true first-order saddle point (i.e., a transition state) will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products. numberanalytics.com

To confirm that the TS connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed. numberanalytics.com This calculation maps the reaction pathway downhill from the TS, ensuring it leads to the correct energy minima for the reactants and products.

The energy difference between the transition state and the reactants gives the activation energy barrier (ΔG‡ or ΔE‡), a key determinant of the reaction rate. nih.gov By comparing the calculated activation energies for different possible pathways, chemists can determine the most likely reaction mechanism. For example, in a reaction involving this compound, computations could distinguish between a concerted pathway and a stepwise pathway involving a discrete intermediate.

Table 3: Illustrative Transition State Calculation Data for a Hypothetical Reaction

| Reaction Pathway | Reactant Complex Energy (Hartree) | Transition State Energy (Hartree) | Activation Energy, ΔG‡ (kcal/mol) | Number of Imaginary Frequencies |

|---|---|---|---|---|

| Pathway A (Concerted) | -1152.450 | -1152.415 | 22.0 | 1 |

| Pathway B (Stepwise, Step 1) | -1152.450 | -1152.405 | 28.2 | 1 |

Note: The data is hypothetical and serves to illustrate how transition state computations are used to compare the feasibility of different reaction mechanisms.

Synergistic Application of Experimental and Computational Methods

The most comprehensive understanding of a chemical system is achieved through the synergistic application of both experimental and computational techniques. acs.org For a molecule like this compound, computational studies provide a detailed molecular-level picture that can be difficult or impossible to obtain through experiments alone, while experimental data serve to ground and validate the theoretical models.

For instance, experimental techniques like X-ray crystallography can provide highly accurate solid-state structures. ncl.ac.uk Computational geometry optimizations in the gas phase or with a solvent model can then be compared to this experimental data. nih.gov Discrepancies can highlight the effects of crystal packing or solvation on the molecular structure. Similarly, experimental spectroscopic data, such as NMR, IR, and Raman spectra, can be directly compared with spectra predicted from quantum chemical calculations. ed.ac.uk The close agreement between calculated and observed vibrational frequencies, for example, can confirm the accuracy of the computed geometry and provide a basis for assigning the observed spectral bands to specific molecular motions. kfupm.edu.sa

The study of this compound benefits greatly from this synergy. Experimental observations of its reactivity in borole (B14762680) synthesis, for example, can be rationalized by computationally modeling the reaction pathways, transition states, and intermediates involved. rsc.org This integrated approach provides a robust and detailed framework for understanding the structure, properties, and chemical behavior of this compound.

Future Directions and Emerging Research Avenues for Dichloro 2 Methylphenyl Borane

Development of Asymmetric Transformations Mediated by Dichloro(2-methylphenyl)borane Derivatives

The quest for enantiomerically pure compounds remains a central theme in organic synthesis, driving the development of new asymmetric catalytic methods. sigmaaldrich.comdnrcollege.org Chiral boranes have emerged as a privileged class of catalysts for a variety of enantioselective reactions, often requiring lower catalyst loadings and being more accessible than their transition metal counterparts. sioc-journal.cn The derivatization of this compound to create chiral Lewis acids is a promising strategy for mediating a range of asymmetric transformations.

Future research in this area is likely to focus on the following: